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Dorsomorphin

The table below synthesizes key experimental data from the search results to provide a side-by-side

comparison.

Feature

Cercosporamide

Dorsomorphin

Core Target

Key Off-Target

Activities

Selectivity for
BMP Pathway

In Vivo Model
(Zebrafish)

BMPR Type | kinases (ALKSs) [1] [2]

Information not fully available in search
results

Demonstrated selectivity in mammalian cell-
based assays [1]

Induced lack of ventral fin (BMP inhibition
phenotype); rescued defects from
constitutively active Alk2 [1]

BMPR Type | kinases (ALK2,
ALK3, ALK®6) [1]

AMPK, VEGF receptors, HSF1 [3]
[4] [3]

Lower; multiple AMPK-
independent effects reported [3]

[4]

Induced lack of ventral fin (original
BMP inhibition phenotype) [1]
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Feature Cercosporamide Dorsomorphin
In Vitro Model Blocked BMP-induced SMAD1/5 Used as a benchmark BMP
(Mammalian Cells) phosphorylation and transcriptional reporter  inhibitor in comparative studies [1]
activity [1]
Direct Kinase Biochemical assays with purified Well-established in literature as a
Inhibition recombinant kinases [1] starting point for derivative
Evidence development [1]
Therapeutic Fibrodysplasia Ossificans Progressiva Cancer (as HSF1 inhibitor),
Potential (FOP), Diffuse Intrinsic Pontine Glioma inflammatory pain, follicle
(DIPG) [1] [2] activation [3] [4] [5]

Detailed Experimental Data & Protocols

For reproducibility and deeper analysis, here are the methodologies from key experiments cited in the

comparison.

Cercosporamide Experiments

e Zebrafish Phenotypic Screen [1]:

o Protocol: Zebrafish embryos were treated with fungal filtrates or purified Cercosporamide and
observed at 48 hours post-fertilization (hpf). Key phenotypic outcomes like the lack of a ventral
fin were recorded.

o Findings: Cercosporamide induced defects nearly identical to known BMP inhibitors (e.qg.,
Dorsomorphin, LDN-193189) and BMP receptor mutants.

¢ Mammalian Cell-Based SMAD Phosphorylation Assay [1]:

o Protocol: Cultured mammalian cells were stimulated with BMP ligands in the presence or
absence of Cercosporamide. The phosphorylation levels of SMAD1/5 were analyzed via
Western blot.

o Findings: Cercosporamide effectively blocked BMP-induced SMAD1/5 phosphorylation.

¢ Biochemical Kinase Assay [1]:

o Protocol: A panel of purified recombinant kinase domains was incubated with

Cercosporamide. Kinase activity was measured to determine direct inhibition.
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o Findings: Cercosporamide directly inhibited the kinase activity of BMPR Type | receptors
(ALKS).

Dorsomorphin Experiments

e Cancer Cell Apoptosis & HSF1 Inhibition [3]:

o Protocol: Cancer cells (e.g., HCT116, HeLa) were treated with Dorsomorphin. Cell viability
(WST-8 assay), apoptosis (flow cytometry), and HSF1 nuclear translocation
(immunofluorescence) were assessed.

o Findings: Dorsomorphin induced apoptosis by inhibiting HSF1 expression and its nuclear
translocation, independent of AMPK.

¢ Inflammatory Pain Model (Mouse Formalin Test) [4]:

o Protocol: KM mice received intraperitoneal Dorsomorphin before a formalin injection into the
paw. Nociceptive behaviors (licking time) were recorded in two phases (1-10 min, neurogenic;
11-30 min, inflammatory).

o Findings: Dorsomorphin reduced licking time in the second phase in a dose-dependent
manner, indicating anti-inflammatory nociception via p38 MAPK/c-fos signaling.

Signaling Pathways & Mechanisms

The diagram below summarizes the key signaling pathways and cellular processes affected by these

inhibitors, based on the experimental findings.

Key Insights for Research Applications

e For Specific BMP Pathway Inhibition: Cercosporamide may be the superior tool compound, as
current evidence points to a more selective action on BMPR Type | kinases without the confounding
HSF1 and AMPK effects associated with Dorsomorphin [1] [3].

¢ For Multi-Target or Novel Applications: Dorsomorphin's broad-spectrum activity makes it useful
for investigating crosstalk between BMP signaling and other processes like the heat shock response,
inflammation, or metabolism [3] [4] [5]. Its well-documented profile can help probe complex biological
systems.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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